molecular formula C7H9NO3 B2645234 [(Furan-2-ylmethyl)-amino]-acetic acid CAS No. 859981-01-4

[(Furan-2-ylmethyl)-amino]-acetic acid

Cat. No.: B2645234
CAS No.: 859981-01-4
M. Wt: 155.153
InChI Key: NDTZKVFBYRLVQG-UHFFFAOYSA-N
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Description

[(Furan-2-ylmethyl)-amino]-acetic acid is an organic compound that features a furan ring attached to an amino acetic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Furan-2-ylmethyl)-amino]-acetic acid typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using microwave-assisted synthesis to enhance the reaction rate and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

[(Furan-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Furan-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Furan-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of [(Furan-2-ylmethyl)-amino]-acetic acid.

    Furan-2-ylmethylamine: A reduced form of the compound.

    Furan-2,5-dicarboxylic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the furan ring and the amino acetic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTZKVFBYRLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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